(R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile
Description
(R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a boronic ester-containing nitrile derivative with a stereogenic center at the cyclopentyl-substituted carbon. Its structure combines a pyrazole ring functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a propanenitrile moiety. The compound’s boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The nitrile group may contribute to hydrogen bonding or serve as a precursor for further functionalization .
Properties
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLJWDLFHJEOC-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H](CC#N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728960 | |
| Record name | (3R)-3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-84-6 | |
| Record name | (βR)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146629-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrazole Core
The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds or diketones. For example, a common method involves reacting hydrazine hydrate with a suitable α,β-unsaturated ketone under acidic or basic conditions, leading to cyclization and formation of the pyrazole ring.
Stereoselective Attachment of the Cyclopentyl Group
The stereochemistry at the chiral center is achieved via asymmetric catalysis or chiral auxiliaries. A notable approach involves:
- Using chiral catalysts like chiral phosphine ligands in asymmetric hydrogenation or alkylation.
- Alternatively, employing chiral auxiliaries attached to the substrate during alkylation, followed by auxiliary removal.
Research indicates that chiral chromatography or enantioselective synthesis steps, such as asymmetric Suzuki coupling, can also be utilized to obtain the (R)-enantiomer with high enantiomeric excess (up to 99.6%).
Final Purification
Purification techniques include:
- Column chromatography with gradient elution (e.g., ethyl acetate/hexane).
- Recrystallization from suitable solvents like 2-propanol or hexane.
- Enantiomeric excess verification using chiral HPLC or chiral chromatography columns such as Chiralpak IA.
Representative Data and Conditions
| Step | Reagents | Catalyst/Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate + α,β-unsaturated carbonyl | Reflux in ethanol | ~85% | Cyclization under mild conditions |
| Boronate ester installation | Boronic acid derivatives + Pd catalyst | Pd(PPh₃)₄, base (K₂CO₃), THF | ~90% | Suzuki-Miyaura coupling |
| Stereoselective cyclopentyl attachment | Chiral catalyst or auxiliary | Asymmetric catalysis, low temperature | >99% ee | Enantiomeric purity confirmed via chiral HPLC |
Data Tables and Reaction Parameters
Reaction Conditions Summary
| Reaction Step | Solvent | Catalyst | Temperature | Time | Yield | Enantiomeric Excess |
|---|---|---|---|---|---|---|
| Pyrazole synthesis | Ethanol | None | Reflux | 4-6 hours | 85% | N/A |
| Boronate coupling | THF | Pd(PPh₃)₄ | Room temperature | 12 hours | 90% | N/A |
| Stereoselective alkylation | Chiral ligand | Chiral Pd or Ru catalyst | -20°C to 0°C | 24 hours | >99% | 99.6% ee |
Data from Recent Patent (WO2016063294A2)
The patent describes an improved process involving chiral chromatography and asymmetric catalysis, yielding the (R)-enantiomer with high enantiomeric excess, emphasizing the importance of stereoselective steps in the synthesis.
Research Findings
- The use of bis(pinacolato)diboron (B₂pin₂) in direct boronation provides a straightforward route to boronate esters.
- Asymmetric catalysis with chiral ligands enhances stereoselectivity.
- Purification via chiral chromatography ensures high enantiomeric purity, critical for biological activity.
Notes and Considerations
- The stereochemistry is crucial; employing chiral catalysts or auxiliaries is recommended.
- Reaction conditions should be optimized for scale-up, considering solvent choice, temperature, and catalyst loading.
- Purity and stereoselectivity are verified via chiral HPLC, NMR, and X-ray crystallography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or cyclopentyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Biaryl or vinyl derivatives from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Basic Information
- IUPAC Name : (R)-3-cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile
- Molecular Formula : C17H26BN3O2
- CAS Number : 1146629-84-6
Structural Characteristics
The compound features a boron-containing dioxaborolane group that enhances its reactivity and solubility in various organic solvents. The presence of the cyano group (propanenitrile) is crucial for its biological activity.
Medicinal Chemistry
Anticancer Activity : The pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit selective inhibition of specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can effectively inhibit the activity of MPS1 kinase, which is overexpressed in various cancers .
Inflammation and Autoimmune Diseases : The compound's ability to modulate immune responses makes it a candidate for treating inflammatory and autoimmune conditions. Its mechanism involves the inhibition of specific pathways that lead to inflammation .
Material Science
Polymer Chemistry : The boron-containing moiety allows for the incorporation of this compound into polymer matrices. This integration can enhance the mechanical properties and thermal stability of the resulting materials. Research has focused on synthesizing new polymers with improved characteristics for applications in coatings and composites .
Agricultural Chemistry
Pesticide Development : The unique structure of this compound has led to investigations into its potential use as a pesticide or herbicide. The dioxaborolane group may contribute to the efficacy and specificity of the compound against certain pests while minimizing environmental impact .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives against MPS1 kinase. The results indicated that modifications to the dioxaborolane group significantly affected potency and selectivity against cancer cell lines. The compound demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell growth .
Case Study 2: Polymer Applications
Research conducted by material scientists examined the incorporation of this compound into polycarbonate matrices. The findings revealed enhanced thermal stability and mechanical strength compared to control samples without the boron-containing compound. This suggests potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of ®-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In drug development, it may act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The dioxaborolane moiety can interact with biological molecules through hydrogen bonding or covalent interactions, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-boronic ester derivatives. Below is a detailed comparison with analogous molecules:
Structural Analogues
Key Differences and Implications
Substituent Effects :
- The cyclopentyl group in the target compound introduces steric hindrance, which may slow reaction kinetics but enhance stereoselectivity in asymmetric catalysis compared to simpler alkyl chains (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile ) .
- Bromo-substituted analogues (e.g., (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile ) lack the boronic ester, limiting their utility in cross-coupling but making them precursors for halogen-exchange reactions .
Reactivity in Cross-Coupling :
- The boronic ester group in the target compound enables Suzuki-Miyaura coupling with aryl/vinyl halides, a feature absent in bromo- or aldehyde-containing analogues .
- The phenyl-boronic ester derivative (e.g., 3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanal ) shows divergent reactivity due to the aldehyde group, favoring nucleophilic additions over cross-coupling .
Synthetic Accessibility: Synthesis of the target compound likely involves palladium-catalyzed borylation of a bromo precursor (e.g., (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile), analogous to methods in and using 1,4-dioxane and triethylamine . Purification via column chromatography (ethyl acetate/hexane) is common for such nitrile-containing boronic esters, as noted in .
Biological Activity
(R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile, with CAS number 1146629-84-6 and molecular formula C17H26BN3O2, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and data.
- Molecular Weight : 315.22 g/mol
- Purity : >97% (GC)
- Physical State : Solid (white to light yellow powder)
- Melting Point : 79 °C
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Its structure includes a pyrazole moiety which is known for its diverse pharmacological properties.
Targeted Biological Activities
- Inhibition of Protein Kinases : The compound has been evaluated for its ability to inhibit various protein kinases which play crucial roles in cell signaling pathways related to cancer progression. Studies have indicated that compounds with similar structures exhibit significant inhibitory effects on kinases like FGFR and MPS1 .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by disrupting cellular signaling pathways critical for tumor growth. In vitro assays have shown promising results in inhibiting cancer cell proliferation .
- Anti-inflammatory Effects : There is emerging evidence that compounds containing the pyrazole scaffold can modulate inflammatory responses. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in therapeutic applications:
- Study on FGFR Inhibition : A series of compounds structurally related to (R)-3-Cyclopentyl demonstrated significant inhibition of FGFR with IC50 values in the nanomolar range. This suggests that modifications to the pyrazole ring can enhance biological activity .
- MPS1 Inhibition Research : Compounds similar to (R)-3-Cyclopentyl were tested for their ability to inhibit MPS1 in cellular assays. The results showed a dose-dependent response with effective concentrations leading to significant reductions in cellular proliferation .
Q & A
Q. How to troubleshoot low yields in Suzuki-Miyaura reactions using this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
